Cas no 167478-83-3 (Methyl 1,6-dimethyl-1H-indole-2-carboxylate)

Methyl 1,6-dimethyl-1H-indole-2-carboxylate structure
167478-83-3 structure
Product name:Methyl 1,6-dimethyl-1H-indole-2-carboxylate
CAS No:167478-83-3
MF:C12H13NO2
MW:203.23712
CID:1084705
PubChem ID:4777668

Methyl 1,6-dimethyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1,6-dimethyl-1H-indole-2-carboxylate
    • AC1L4PYK
    • AR-1J6290
    • AR-1J6291
    • CHEBI:69237
    • CHEMBL425068
    • Indol-3-carbinol
    • methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
    • Methyl 1,4-dimethyl-2-indolecarboxylate
    • methyl(1s,4ar,5s,8ar)-1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
    • Pinusolide
    • SCHEMBL7881270
    • 167478-83-3
    • AKOS004116922
    • Inchi: InChI=1S/C12H13NO2/c1-8-4-5-9-7-11(12(14)15-3)13(2)10(9)6-8/h4-7H,1-3H3
    • InChI Key: CCRLJNORBGOVIC-UHFFFAOYSA-N
    • SMILES: CC1=CC2=C(C=C1)C=C(N2C)C(=O)OC

Computed Properties

  • Exact Mass: 203.094628657g/mol
  • Monoisotopic Mass: 203.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 31.2Ų

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